molecular formula C23H27N5O3S B12403748 Ripk2-IN-1

Ripk2-IN-1

Katalognummer: B12403748
Molekulargewicht: 453.6 g/mol
InChI-Schlüssel: WTNLXMJMLHJDKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ripk2-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography to obtain the compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions

Ripk2-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.

    Reduction: Involves the addition of hydrogen or removal of oxygen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Wirkmechanismus

Ripk2-IN-1 exerts its effects by specifically targeting the kinase activity of RIPK2. Upon activation by NOD1 and NOD2 receptors, RIPK2 undergoes autophosphorylation, which is a crucial step in the activation of downstream signaling pathways such as NF-κB and MAPK. This compound inhibits this autophosphorylation, thereby blocking the activation of these pathways and reducing the production of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ponatinib: A multi-kinase inhibitor that also targets RIPK2 but has broader kinase selectivity.

    Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor with some off-target effects on RIPK2.

    Tofacitinib: A Janus kinase (JAK) inhibitor that indirectly affects RIPK2 signaling pathways.

Uniqueness of Ripk2-IN-1

This compound is unique in its high selectivity and potency for RIPK2 compared to other kinase inhibitors. This specificity allows for more targeted modulation of RIPK2 activity with fewer off-target effects, making it a valuable tool for studying RIPK2-related signaling pathways and developing new therapeutic strategies .

Biologische Aktivität

Ripk2-IN-1 is a potent inhibitor of Receptor-interacting protein kinase 2 (RIPK2), which plays a critical role in various inflammatory diseases and cancer. This article explores the biological activity of this compound, its mechanisms, and relevant research findings.

Overview of RIPK2

RIPK2 is a serine/threonine kinase involved in the signaling pathways of nucleotide-binding oligomerization domain (NOD) receptors and Toll-like receptors (TLRs). Its activation leads to the downstream activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23. Dysregulation of RIPK2 signaling is implicated in several inflammatory conditions, including Crohn's disease, ulcerative colitis, asthma, and various cancers .

  • Chemical Name: 3-(Benzoylamino)-4-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)phenyl]benzamide
  • IC50: 5-10 nM
  • Purity: ≥98%

This compound demonstrates significant inhibitory effects on NF-κB activity and reduces cancer cell proliferation by over 70% in vitro .

This compound inhibits RIPK2 by interfering with its kinase activity, thereby blocking the downstream signaling pathways that lead to inflammation. The compound's ability to inhibit NF-κB activity is particularly noteworthy as it directly correlates with reduced levels of pro-inflammatory cytokines .

Biological Activity in In Vivo Models

Research has demonstrated that this compound effectively alleviates inflammation in various animal models:

  • Intestinal Inflammation:
    • In rodent models of inflammatory bowel disease (IBD), this compound significantly reduced inflammation markers and improved histological scores.
    • It inhibited spontaneous release of IL-1β, IL-6, and TNFα from inflamed intestinal tissues at concentrations similar to established treatments like prednisolone .
  • Lung Inflammation:
    • The compound also showed effectiveness in reducing lung inflammation in models of asthma and cystic fibrosis with low toxicity observed in treated animals .

Study 1: Efficacy in Crohn's Disease Models

A study evaluated the effects of this compound on a spontaneous Crohn's disease-like ileitis model. The results indicated a significant reduction in disease severity and inflammation markers compared to untreated controls. The treatment led to a decrease in RIPK2 activity as evidenced by lower expression levels of target genes involved in inflammatory responses .

Study 2: Cancer Cell Proliferation

In vitro studies assessed the impact of this compound on various cancer cell lines. The inhibitor was found to reduce cell viability significantly, with over 70% inhibition observed at optimal concentrations. This effect was linked to the suppression of NF-κB signaling pathways essential for cancer cell survival and proliferation .

Comparative Efficacy Table

Model Treatment Outcome Reference
Inflammatory Bowel DiseaseThis compoundReduced inflammation markers
Asthma ModelThis compoundDecreased lung inflammation
Cancer Cell LinesThis compound>70% reduction in cell viability

Eigenschaften

Molekularformel

C23H27N5O3S

Molekulargewicht

453.6 g/mol

IUPAC-Name

N-[3-[2-amino-5-(4-piperazin-1-ylphenyl)pyridin-3-yl]-5-methoxyphenyl]methanesulfonamide

InChI

InChI=1S/C23H27N5O3S/c1-31-21-12-17(11-19(14-21)27-32(2,29)30)22-13-18(15-26-23(22)24)16-3-5-20(6-4-16)28-9-7-25-8-10-28/h3-6,11-15,25,27H,7-10H2,1-2H3,(H2,24,26)

InChI-Schlüssel

WTNLXMJMLHJDKF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)NS(=O)(=O)C)C2=C(N=CC(=C2)C3=CC=C(C=C3)N4CCNCC4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.